2-Methoxy-4'-methyl-1,1'-biphenyl

Description

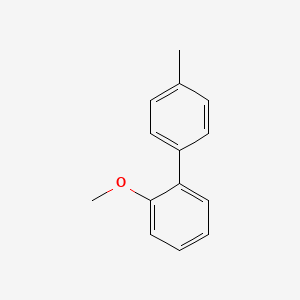

2-Methoxy-4'-methyl-1,1'-biphenyl (CAS Reg. No.: 92495-53-9) is a biphenyl derivative featuring a methoxy (-OCH₃) substituent at the ortho position (C2) of one aromatic ring and a methyl (-CH₃) group at the para position (C4') of the second ring. This compound is synthesized via palladium-catalyzed desulfurization coupling reactions, as demonstrated by the reaction of 2-bromoanisole with sodium p-toluenesulfinate, yielding a 50% purified product after column chromatography . Its structural confirmation is supported by NMR and GC-MS data matching literature reports . The methoxy group confers electron-donating resonance effects, while the methyl group introduces steric and inductive influences, making it a valuable intermediate in organic synthesis, particularly in C–H activation studies for regioselective arylation of anisoles . Commercially, it is available at 95% purity, underscoring its utility in research and industrial applications .

Properties

CAS No. |

92495-53-9 |

|---|---|

Molecular Formula |

C14H14O |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

1-methoxy-2-(4-methylphenyl)benzene |

InChI |

InChI=1S/C14H14O/c1-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15-2/h3-10H,1-2H3 |

InChI Key |

PNWKXOLTCMKUJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Biphenyl Derivatives

The physicochemical and reactive properties of 2-methoxy-4'-methyl-1,1'-biphenyl are influenced by its substituents. Below is a comparative analysis with analogous biphenyl compounds:

Table 1: Comparative Analysis of Biphenyl Derivatives

Key Research Findings

Reactivity in Catalysis: The methoxy group in this compound facilitates ortho-selective C–H arylation in anisoles, outperforming non-methoxy analogs in regioselectivity . Comparatively, fluorine-substituted biphenyls (e.g., 4-ethyl-2-fluoro-1,1'-biphenyl) exhibit higher electrophilic reactivity but lower directing-group efficiency .

Steric and Electronic Effects : The methyl group at C4' in this compound provides a balance between steric bulk and electronic modulation, unlike tert-butyl-substituted derivatives, which prioritize steric hindrance over reactivity .

Synthetic Accessibility : Palladium-catalyzed methods for this compound offer moderate yields (50%), whereas fluorine-containing analogs require more specialized coupling conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.